molecular formula C14H21N B13211038 3,3,7-Triethyl-2,3-dihydro-1H-indole

3,3,7-Triethyl-2,3-dihydro-1H-indole

Cat. No.: B13211038
M. Wt: 203.32 g/mol
InChI Key: CNCDMWXEQLCCKW-UHFFFAOYSA-N
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Description

3,3,7-Triethyl-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic compound found in various natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 3,3,7-Triethyl-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the corresponding tricyclic indole in good yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3,3,7-Triethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and other catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxindole derivatives, while reduction reactions can produce dihydroindole compounds .

Scientific Research Applications

3,3,7-Triethyl-2,3-dihydro-1H-indole has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of biologically active molecules. In biology and medicine, indole derivatives are investigated for their potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities . The compound’s unique structure allows it to interact with various molecular targets, making it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action of 3,3,7-Triethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . For example, it may inhibit viral replication by targeting viral enzymes or modulate immune responses by interacting with immune cell receptors. The exact mechanism of action depends on the specific application and target.

Comparison with Similar Compounds

3,3,7-Triethyl-2,3-dihydro-1H-indole can be compared with other indole derivatives, such as 1H-Indole-3-carbaldehyde and indole-3-acetic acid . While these compounds share a common indole nucleus, their unique substituents and structures confer different biological activities and applications. For instance, indole-3-acetic acid is a plant hormone involved in growth regulation, whereas 1H-Indole-3-carbaldehyde is used as a precursor for synthesizing biologically active molecules. The uniqueness of this compound lies in its specific substituents, which may enhance its biological activity and specificity.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

3,3,7-triethyl-1,2-dihydroindole

InChI

InChI=1S/C14H21N/c1-4-11-8-7-9-12-13(11)15-10-14(12,5-2)6-3/h7-9,15H,4-6,10H2,1-3H3

InChI Key

CNCDMWXEQLCCKW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(CN2)(CC)CC

Origin of Product

United States

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